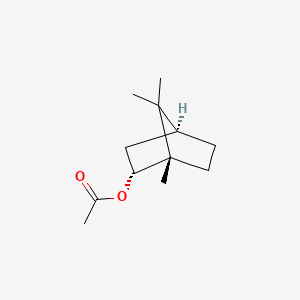
(-)-Bornyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Bornyl acetate is a naturally occurring organic compound classified as an ester. It is derived from borneol and acetic acid. This compound is known for its pleasant, pine-like aroma and is commonly found in essential oils of various plants, including rosemary, pine, and camphor. This compound is widely used in the fragrance and flavor industries due to its aromatic properties.
準備方法
Synthetic Routes and Reaction Conditions: (-)-Bornyl acetate can be synthesized through the esterification of borneol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows: [ \text{Borneol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process includes the following steps:
Mixing: Borneol and acetic acid are mixed in the presence of an acid catalyst.
Heating: The mixture is heated to promote the esterification reaction.
Separation: The resulting this compound is separated from the reaction mixture through distillation.
Purification: The crude product is purified to obtain high-purity this compound.
化学反応の分析
Types of Reactions: (-)-Bornyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to borneol and acetic acid.
Oxidation: this compound can be oxidized to form camphor and other oxidation products.
Reduction: Reduction of this compound can yield borneol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Borneol and acetic acid.
Oxidation: Camphor and other oxidized derivatives.
Reduction: Borneol.
科学的研究の応用
(-)-Bornyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its use in traditional medicine for its calming and analgesic properties.
Industry: Widely used in the fragrance and flavor industries, as well as in the production of cosmetics and personal care products.
作用機序
The mechanism of action of (-)-Bornyl acetate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of neurotransmitter receptors and ion channels. For example, this compound has been shown to interact with gamma-aminobutyric acid (GABA) receptors, leading to its calming and sedative effects. Additionally, its anti-inflammatory properties are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Borneol: A precursor to (-)-Bornyl acetate, known for its similar aromatic properties.
Camphor: An oxidation product of this compound, used in medicinal and aromatic applications.
Isobornyl Acetate: A structural isomer of this compound with similar fragrance properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its distinct aroma and biological activity. Its natural occurrence in essential oils and its wide range of applications in various industries further highlight its uniqueness compared to other similar compounds.
特性
Key on ui mechanism of action |
A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation. |
|---|---|
CAS番号 |
76-49-3 |
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9?,10?,12-/m1/s1 |
InChIキー |
KGEKLUUHTZCSIP-RTYFJBAXSA-N |
SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
異性体SMILES |
CC(=O)OC1CC2CC[C@]1(C2(C)C)C |
正規SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
外観 |
Solid powder |
沸点 |
220-224 °C BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C |
Color/Form |
Colorless to very pale straw-colored liquid |
密度 |
0.978 at °C 0.981-0.985 0.979-0.984 0.981-0.987 |
引火点 |
190 °F (88 °C) /closed cup/ |
物理的記述 |
Other Solid; Liquid; Dry Powder, Liquid; Liquid, Other Solid Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS] Colourless liquid, semicrystaline mass to white crystaline solid; Sweet herbaceous, piney aroma Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma Colourless solid; Sweet herbaceous odou |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Insoluble in water Soluble in most fixed oils and in mineral oil Soluble in alcohol, fixed oils; slightly soluble in propylene glycol In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin Slightly soluble in water; Insoluble in glycerin, propylene glycol Soluble (in ethanol) Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin Practically insoluble to insoluble in wate |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Bornyl acetate; NSC 407158; NSC-407158; NSC407158 |
蒸気圧 |
0.6 [mmHg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















